Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound “1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid” is similar to the requested compound . It has a molecular weight of 232.24 and is a powder at room temperature .
Synthesis Analysis
New tetrazolyl derivatives of pyrimidine were synthesized containing various linker groups . Cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromoacetophenone and ethyl bromoacetate gave derivatives of 1,4-diphenyl-1H-imidazole-2-amine .
Molecular Structure Analysis
The crystal structure of a similar compound, “1-(4,6-dimethylpyrimidin-2-yl)benzimidazole”, has been reported .
Chemical Reactions Analysis
The compound “1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methyl-5-nitrophenyl)guanidine” is a derivative of the requested compound . Another derivative, “N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE”, has also been reported .
Physical and Chemical Properties Analysis
The compound “1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid” has a molecular weight of 232.24 and is a powder at room temperature . The compound “N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE” has a molecular weight of 214.27 .
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Heterocyclization Reactions : The synthesis of amino derivatives of triazolopyrimidine demonstrates the heterocyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-R-thiosemicarbazides, leading to the formation of various triazolopyrimidines. This process involves Dimroth rearrangement and indicates the compound's utility in synthesizing heterocyclic structures with potential for further chemical and biological application (Vas’kevich et al., 2006).
Synthesis of New Compounds : Another study focused on the Ni(acac)2-catalyzed formation of 1,2,4-triazole from cyanamides and carbohydrazides, utilizing N-(4,6-dimethylpyrimidin-2-yl)cyanamide. This synthesis pathway led to compounds that may be attractive for estimating their biological activities, showcasing the chemical's role in creating new molecules for further biological evaluation (Prezent et al., 2020).
Biological Activities
Antitubercular Activity : Derivatives of Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. One of the compounds showed promising activity against both H37RV and multidrug-resistant strains, highlighting the compound's potential in developing antitubercular agents (Venugopala et al., 2016).
Anticancer and Anti-HIV Activities : New 1,4-disubstituted-1,2,3-triazolethymine derivatives, synthesized using the compound, displayed significant cytotoxic activities against a human cancer cell line and potent activity against HIV-1 replication. This underscores the chemical's utility in developing new anticancer and antiviral drugs (Almashal et al., 2020).
Antimicrobial Activity : Synthesized alkyl 1-heteroaryl-1H-1,2,3-triazole-4-carboxylates derived from the compound were tested for antimycobacterial activity, with one specific derivative showing notable efficacy. This study provides insights into the compound's application in developing new antimicrobial agents (Japelj et al., 2005).
Safety and Hazards
The compound “1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid” has hazard statements H302, H315, H319, H335, indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound “N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE” has similar hazard codes .
Future Directions
Mechanism of Action
Target of Action
Similar pyrimidine-based compounds have been reported to exhibit various pharmacological activities .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Pyrimidine derivatives have been reported to exhibit various pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Properties
IUPAC Name |
methyl 1-(4,6-dimethylpyrimidin-2-yl)triazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-6-4-7(2)12-10(11-6)15-5-8(13-14-15)9(16)17-3/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMDXXWLAHBPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377116 |
Source
|
Record name | Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23947-13-9 |
Source
|
Record name | Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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